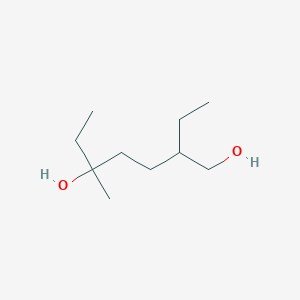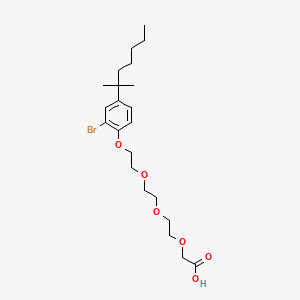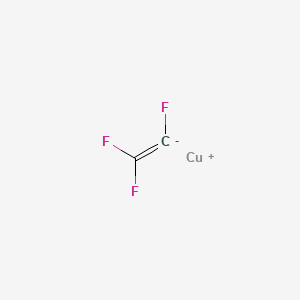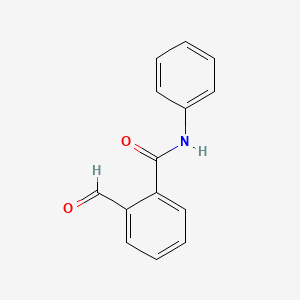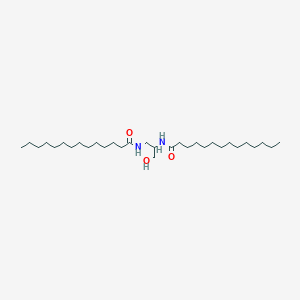
beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy-: is a synthetic derivative of beta-D-glucopyranose, a glucose molecule in its pyranose form. This compound is characterized by the presence of an acetylphenylamino group attached to the glucopyranose ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the phenylamino group. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The phenylamino group is then introduced through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the acetylated glucopyranose under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and substitution reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
化学反应分析
Types of Reactions: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetylphenylamino group to its corresponding amine.
Substitution: The acetylphenylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenated compounds or organometallic reagents are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in glycosylation reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenylamino group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative with multiple acetyl groups, used in glycosylation studies.
Levoglucosan (1,6-anhydro-beta-D-glucopyranose): An anhydrous sugar formed during cellulose pyrolysis, used as a chemical platform for various applications.
Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: A disaccharide with similar glycosidic linkages, used in carbohydrate research.
Uniqueness: Beta-D-Glucopyranose, 1-((acetylphenylamino)oxy)-1-deoxy- is unique due to the presence of the acetylphenylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
98911-22-9 |
|---|---|
分子式 |
C14H19NO7 |
分子量 |
313.30 g/mol |
IUPAC 名称 |
N-phenyl-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetamide |
InChI |
InChI=1S/C14H19NO7/c1-8(17)15(9-5-3-2-4-6-9)22-14-13(20)12(19)11(18)10(7-16)21-14/h2-6,10-14,16,18-20H,7H2,1H3/t10-,11-,12+,13-,14+/m1/s1 |
InChI 键 |
FONBBEBDBWVQAJ-RGDJUOJXSA-N |
手性 SMILES |
CC(=O)N(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
